Ocaperidone
Vue d'ensemble
Description
L’ocaperidone est un composé antipsychotique benzisoxazole qui a été initialement développé par Janssen Pharmaceuticals. Il est connu pour sa forte affinité pour les récepteurs de la sérotonine et de la dopamine, ce qui en fait un agent neuroleptique puissant. L’this compound a été étudié pour son utilisation potentielle dans le traitement de la schizophrénie et des troubles schizoaffectifs .
Applications De Recherche Scientifique
Ocaperidone has been extensively studied for its pharmacological properties. It has shown potent antagonistic activity at serotonin and dopamine receptors, making it effective in controlling symptoms of schizophrenia. Additionally, this compound has been used in research to understand the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems .
Mécanisme D'action
L’ocaperidone exerce principalement ses effets en antagonisant les récepteurs de la sérotonine (5-HT2) et de la dopamine (D2). Ce double antagonisme contribue à réduire les symptômes positifs de la schizophrénie, tels que les hallucinations et les délires. Le blocage des récepteurs D2 dans la voie mésolimbique est particulièrement important pour ses effets antipsychotiques. De plus, l’interaction de l’this compound avec les récepteurs adrénergiques et histaminiques contribue à son profil pharmacologique global .
Analyse Biochimique
Biochemical Properties
Ocaperidone primarily binds with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors . As an antagonist at these receptors, this compound inhibits their activity, which is crucial in its role as an antipsychotic. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal activity, contributing to its therapeutic effects in managing symptoms of schizophrenia .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. By blocking dopamine D2 receptors, it reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia . Additionally, this compound’s antagonistic action on serotonin receptors affects cell signaling pathways and gene expression, leading to alterations in neurotransmitter levels and neuronal communication . These interactions can impact cellular metabolism and overall cell function, contributing to the compound’s therapeutic and side effects.
Molecular Mechanism
The primary mechanism of action of this compound involves the central D2 receptor blockade, which is common to all neuroleptics used to treat positive symptoms of schizophrenia . This compound also binds to serotonin receptors, alpha adrenergic receptors, and histamine receptors, inhibiting their activity. These binding interactions result in the modulation of neurotransmitter release and neuronal activity, leading to its antipsychotic effects . The compound’s ability to inhibit these receptors is crucial for its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that while this compound is effective at controlling symptoms of schizophrenia, its prolonged use can lead to an unacceptable amount of extrapyramidal side effects . These long-term effects are likely due to the compound’s interaction with multiple receptors and the resulting changes in neurotransmitter levels and neuronal activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of schizophrenia by modulating neurotransmitter activity . At higher doses, the compound can produce toxic or adverse effects, including extrapyramidal side effects . These threshold effects highlight the importance of careful dosage management to balance therapeutic efficacy and minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that modulate neurotransmitter levels . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic and side effects. Understanding these metabolic pathways is crucial for optimizing this compound’s use in clinical settings.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its therapeutic efficacy and side effects. The distribution of this compound within the central nervous system is particularly important for its antipsychotic effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . These localization patterns are crucial for this compound’s interaction with receptors and other biomolecules, influencing its therapeutic and side effects.
Méthodes De Préparation
La synthèse de l’ocaperidone implique une voie de synthèse convergente. La dernière étape nécessite la fixation de la chaîne latérale entre la 3-(2-bromoéthyl)-2,9-diméthyl-4H-pyrido[1,2-a]pyrimidin-4-one et le 6-fluoro-3-(4-pipéridinyl)-1,2-benzoxazole . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de températures contrôlées pour assurer la formation correcte du produit souhaité. Les méthodes de production industrielle impliqueraient probablement une mise à l’échelle de cette voie de synthèse avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
L’ocaperidone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau du cycle pipéridine, conduisant à la formation de dérivés N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le cycle benzoxazole, conduisant potentiellement à la formation de dérivés réduits.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d’hydrogène, les réducteurs comme l’hydrure de lithium et d’aluminium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’this compound a été largement étudié pour ses propriétés pharmacologiques. Il a montré une activité antagoniste puissante au niveau des récepteurs de la sérotonine et de la dopamine, ce qui le rend efficace pour contrôler les symptômes de la schizophrénie. De plus, l’this compound a été utilisé dans la recherche pour comprendre les mécanismes des médicaments antipsychotiques et leurs effets sur les systèmes de neurotransmetteurs .
Comparaison Avec Des Composés Similaires
L’ocaperidone est similaire à d’autres composés antipsychotiques comme la rispéridone et l’halopéridol. Elle se distingue par sa puissance et son efficacité plus élevées dans les études animales. Comparée à la rispéridone, l’this compound a montré un antagonisme plus équilibré des récepteurs de la sérotonine et de la dopamine, ce qui peut contribuer à ses effets pharmacologiques uniques . D’autres composés similaires comprennent le benpéridol, le triflupéridol et la pirénpéron .
Activité Biologique
Ocaperidone, a novel antipsychotic agent, is recognized for its unique pharmacological profile, primarily as a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors. This compound has been studied extensively for its potential therapeutic effects, particularly in the treatment of schizophrenia and other psychiatric disorders. The following sections detail the biological activity of this compound, including its receptor interactions, clinical efficacy, and safety profile based on diverse research findings.
Receptor Interactions
This compound exhibits a strong affinity for both D2 and 5-HT2 receptors, which are crucial in the modulation of neurotransmitter systems associated with mood and behavior. The compound's pharmacological properties can be summarized as follows:
Receptor | Activity | Affinity (Ki) |
---|---|---|
D2 | Antagonist | Low nanomolar range |
5-HT2 | Antagonist | Low nanomolar range |
α1-Adrenoceptor | Antagonist | Moderate affinity |
H1 | Antagonist | Moderate affinity |
This compound's dual action on D2 and 5-HT2 receptors suggests a potential for reducing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS) commonly associated with traditional antipsychotics like haloperidol .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia. In a comparative study with haloperidol, this compound showed equipotent effects in managing disinhibition and normalization of activity in animal models. For instance:
- Disinhibition : this compound was found to have a dose range of 0.0062-0.011 mg/kg, comparable to haloperidol.
- Normalization : The effective dose was similar between this compound (0.074 mg/kg) and haloperidol (0.080 mg/kg).
- Suppression : this compound required a higher dose (0.71 mg/kg) compared to haloperidol (0.16 mg/kg) for complete suppression of activity .
These findings indicate that while this compound is effective, it may require higher doses for certain effects compared to haloperidol.
Case Studies and Research Findings
Several case studies have explored the impact of this compound in clinical settings:
- Case Study on Pediatric Patients : A study involving children aged 8-17 years with developmental disorders indicated that this compound effectively improved symptoms without significant side effects. Out of 20 patients treated, 13 showed marked improvement over an extended follow-up period .
- Long-term Efficacy : In another study focusing on long-term treatment outcomes, patients treated with this compound demonstrated sustained improvements in symptom management over periods extending up to 15 months .
Safety Profile
The safety profile of this compound is critical for its clinical application. Compared to traditional antipsychotics, this compound appears to have a lower incidence of EPS:
Propriétés
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
Record name | Ocaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |
Record name | Ocaperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
129029-23-8 | |
Record name | Ocaperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocaperidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocaperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.